Scaffold Architecture Distinction vs. 5-(3,5-Dimethylisoxazol-4-yl)indoline-2-one BET Inhibitors
The closest well-characterized comparator class comprises the 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones disclosed in patent EP2989096B1, which are defined by direct C5-attachment of the 3,5-dimethylisoxazole to the indoline core and an indoline-2-one oxidation state [1]. The target compound differs in two key structural features: (i) the isoxazole is attached via an acetamide linker at the indoline 6-position rather than a direct C5–isoxazole bond; and (ii) the indoline nitrogen bears an N-furan-2-carbonyl group, whereas the patent series predominantly explores N-alkyl or N-aryl substitutions. No direct head-to-head biochemical or cellular comparison is available in the public domain; therefore, any performance differences must be inferred from class-level structure–activity relationship trends documented in the patent.
| Evidence Dimension | Ligand architecture—isoxazole attachment site and indoline N-substitution |
|---|---|
| Target Compound Data | Isoxazole at indoline C6 via –CH2CONH– linker; N-furan-2-carbonyl indoline |
| Comparator Or Baseline | 5-(3,5-dimethylisoxazol-4-yl)indoline-2-one series: direct C5–isoxazole bond; indoline-2-one core; varied N-alkyl/aryl groups |
| Quantified Difference | Qualitative scaffold divergence; no quantitative affinity or selectivity data publicly available for target compound |
| Conditions | Structural comparison based on patent disclosure; no comparative assay performed |
Why This Matters
The distinct regiochemistry and linker topology may confer differential BET bromodomain subtype selectivity or off-target profile compared to the patent-protected series, but this hypothesis requires experimental validation.
- [1] Ren, B., Zhou, C., Wang, H. Substituted 5-(3,5-dimethylisoxazol-4-yl)indoline-2-ones. European Patent EP2989096B1, filed April 14, 2014, and issued November 2, 2016. View Source
